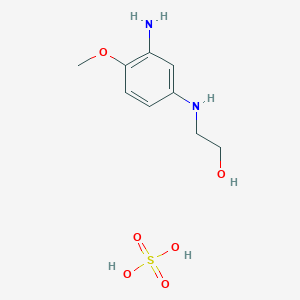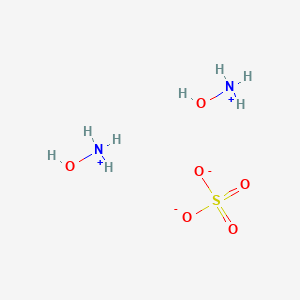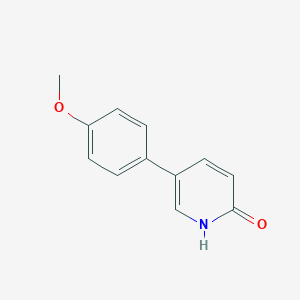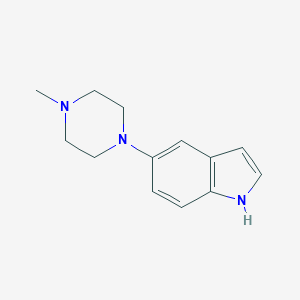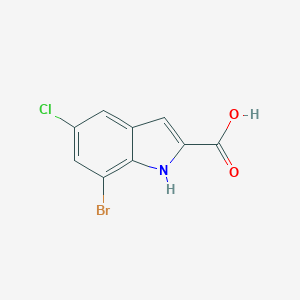
7-bromo-5-chloro-1H-indole-2-carboxylic acid
Descripción general
Descripción
7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with bromo, chloro, and carboxylic acid substituents on an indole core are discussed, indicating the relevance of this class of compounds in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related indole derivatives is a topic of interest in the provided papers. For instance, a rigid non-chiral analogue of 2-aminoadipic acid is synthesized from a dibrominated precursor in six steps . Another study reports the conversion of a hexahydro indolizino indole derivative into various brominated esters using N-bromosuccinimide . Additionally, the synthesis of a 5-bromoindazole derivative is achieved through a series of reactions starting from a bromoindazole carboxylic acid methylester . These studies demonstrate the versatility of bromo and chloro substituents in the synthesis of complex indole-based structures.
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. In one study, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined, revealing details about bond lengths, angles, and crystal packing . These structural analyses are crucial for understanding the properties and reactivity of indole derivatives, including those with bromo and chloro substituents.
Chemical Reactions Analysis
The reactivity of indole derivatives with various substituents is explored in several papers. For example, the reaction of a methyl ester of an indolizino indole derivative with N-bromosuccinimide leads to bromination at different positions depending on the substituents present . Another study focuses on the synthesis of a bromo-methylated indole carboxylic acid ester, highlighting the influence of reaction parameters on yield and purity . These reactions showcase the chemical behavior of bromo and chloro groups in indole chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their substituents. The synthesis of a 6-bromo-5-methoxy-1H-indole-3-carboxylic acid derivative illustrates the regioselectivity and efficiency of introducing bromine into the indole ring . The properties of these compounds, such as solubility, melting point, and reactivity, are often tailored for specific applications, including the development of pharmaceuticals.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Field
- Application : Indole derivatives are used as biologically active compounds for the treatment of various health conditions .
- Methods of Application : These compounds are synthesized and tested in laboratories for their biological properties .
- Results : Indole derivatives have shown various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Chemical Synthesis
-
Pharmaceutical Field
- Application : Indole derivatives are used as biologically active compounds for the treatment of various health conditions .
- Methods of Application : These compounds are synthesized and tested in laboratories for their biological properties .
- Results : Indole derivatives have shown various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Chemical Synthesis
-
Antiviral Activity
- Application : Indole derivatives have been reported as antiviral agents .
- Methods of Application : Specific indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Dye Synthesis
- Application : Indole derivatives can be used in the synthesis of indole dyestuffs .
- Methods of Application : The synthesis process involves chemical reactions using indole derivatives as starting materials .
- Results : The resulting indole dyestuffs have various applications in industries such as textiles .
-
Inhibitors Synthesis
- Application : Indole derivatives are used in the synthesis of various inhibitors .
- Methods of Application : These compounds are used as starting materials or intermediates in chemical reactions .
- Results : The resulting compounds have a wide range of applications, including as inhibitors of MMP-13 for the treatment of arthritic diseases, as indoleamine 2,3-dioxygenase inhibitors, as factor Xa inhibitors, as tubulin polymerization inhibitors and cancer cell growth inhibitors, and as dual PPARγ/δ agonists .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
7-bromo-5-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDTYDQJHCQVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256523 | |
| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-chloro-1H-indole-2-carboxylic acid | |
CAS RN |
952959-39-6 | |
| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



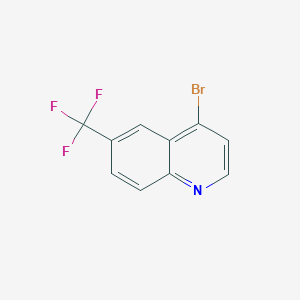
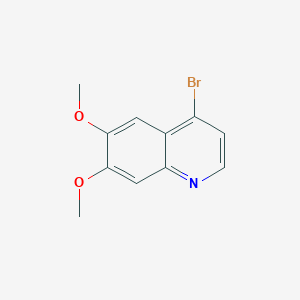
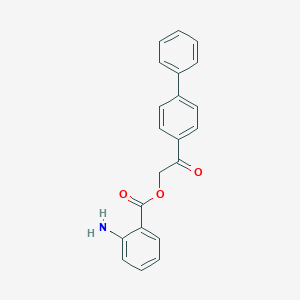
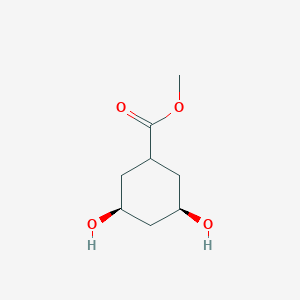
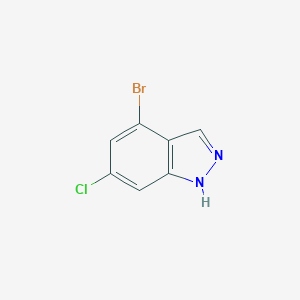
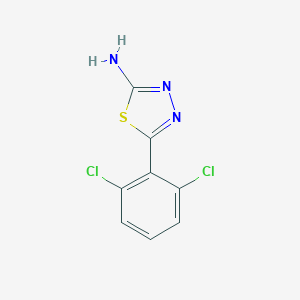
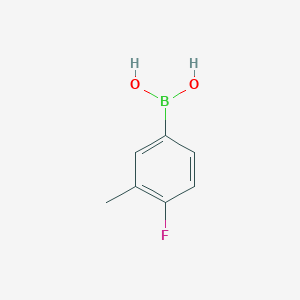
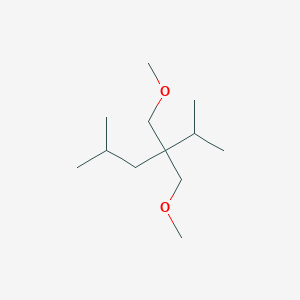
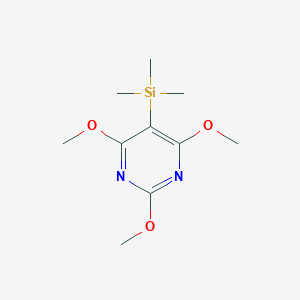
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
